6-Aminoquinoline-3-carboxylic acid

Description

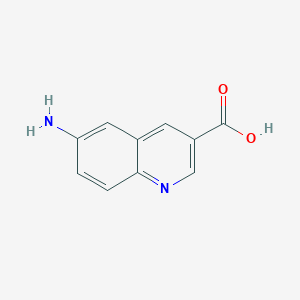

Structure

3D Structure

Properties

IUPAC Name |

6-aminoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDNKBDGDCLWKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666422 |

Source

|

| Record name | 6-Aminoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21872-88-8 |

Source

|

| Record name | 6-Aminoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Aminoquinoline-3-carboxylic Acid

This guide provides an in-depth exploration of the synthesis and characterization of 6-Aminoquinoline-3-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, and the specific functionalization at the 6th and 3rd positions offers unique opportunities for molecular design and therapeutic application. This document eschews a rigid template in favor of a logical, field-proven narrative that elucidates the causal relationships behind the presented methodologies.

Introduction: The Significance of 6-Aminoquinoline-3-carboxylic Acid

Quinolines and their derivatives are integral to numerous approved pharmaceuticals, exhibiting a broad spectrum of biological activities. The introduction of an amino group at the 6-position and a carboxylic acid at the 3-position of the quinoline ring system creates a versatile scaffold. The amino group can serve as a key pharmacophoric feature or a handle for further derivatization, while the carboxylic acid moiety can enhance solubility, modulate pharmacokinetic properties, and participate in crucial binding interactions with biological targets. Understanding the synthesis and detailed characterization of this molecule is paramount for its effective utilization in drug discovery and development programs.

Part 1: Strategic Synthesis of 6-Aminoquinoline-3-carboxylic Acid

The synthesis of 6-Aminoquinoline-3-carboxylic acid is a multi-step process that requires careful planning and execution. A robust and logical synthetic strategy involves the initial construction of a substituted quinoline core followed by functional group manipulation. The Gould-Jacobs reaction is a cornerstone of quinoline synthesis and serves as the foundation of our proposed route.[1] This reaction is particularly well-suited for the synthesis of 4-hydroxyquinoline derivatives, which are key intermediates in our pathway.[2]

Our strategy will commence with a readily available starting material, 4-nitroaniline, to introduce the nitrogenous functionality at the desired 6-position of the final product. The nitro group serves as a stable precursor to the amine, which will be unmasked in the final step of the synthesis.

Synthetic Workflow Overview

Caption: Synthetic workflow for 6-Aminoquinoline-3-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-((4-nitrophenylamino)methylene)malonate (Intermediate 1)

This initial step involves the condensation of 4-nitroaniline with diethyl ethoxymethylenemalonate (DEEM).[3] This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEEM, followed by the elimination of ethanol.

-

Procedure:

-

In a round-bottom flask, combine 4-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes upon cooling.

-

Recrystallize the crude product from ethanol to yield pure diethyl 2-((4-nitrophenylamino)methylene)malonate as a solid.

-

Step 2: Synthesis of Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 2)

This is the critical ring-closing step of the Gould-Jacobs reaction, which is achieved through thermal cyclization.[1][2] High temperatures are necessary to overcome the energy barrier for the intramolecular 6-electron electrocyclization.

-

Procedure:

-

Place the dried diethyl 2-((4-nitrophenylamino)methylene)malonate (Intermediate 1) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Heat the mixture to approximately 250 °C. The cyclization is typically complete within 30-60 minutes.

-

Monitor the reaction by TLC.

-

After cooling, the product will precipitate. Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Step 3: Synthesis of 6-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Intermediate 3)

The ethyl ester of the quinoline derivative is hydrolyzed to the corresponding carboxylic acid using a strong base.

-

Procedure:

-

Suspend ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 2) in an aqueous solution of sodium hydroxide (e.g., 10-15% w/v).

-

Heat the mixture to reflux for 2-4 hours, or until TLC indicates complete hydrolysis of the ester.

-

Cool the reaction mixture to room temperature and acidify with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic.

-

The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

-

Step 4: Synthesis of 6-Amino-4-hydroxyquinoline-3-carboxylic acid (Final Product)

The final step involves the reduction of the nitro group to an amine. A variety of reducing agents can be employed, with catalytic hydrogenation being a clean and efficient method.

-

Procedure:

-

Dissolve 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Intermediate 3) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 6-Amino-4-hydroxyquinoline-3-carboxylic acid.

-

The final product can be purified by recrystallization.

-

Part 2: Comprehensive Characterization

A thorough characterization of the synthesized 6-Aminoquinoline-3-carboxylic acid is essential to confirm its identity, purity, and structure. The following analytical techniques are indispensable for this purpose.

Spectroscopic and Spectrometric Analysis

| Technique | Expected Observations for 6-Aminoquinoline-3-carboxylic acid |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. The protons on the benzene ring will exhibit a splitting pattern indicative of their substitution. The protons at positions 2, 5, 7, and 8 will have characteristic chemical shifts. The amino and carboxylic acid protons will appear as broad singlets, and their chemical shifts may be concentration-dependent.[4][5] |

| ¹³C NMR | The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a downfield chemical shift (typically >160 ppm).[6] The carbons of the quinoline ring will appear in the aromatic region, with their specific chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of 6-Aminoquinoline-3-carboxylic acid. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.[4][7] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum will exhibit characteristic absorption bands. A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹.[6] The C=O stretch of the carboxylic acid will appear around 1700-1730 cm⁻¹. The N-H stretching vibrations of the primary amine will be visible as two bands in the region of 3300-3500 cm⁻¹.[8] C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1400-1600 cm⁻¹ region.[9] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a suitable starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.

Part 3: Causality and Self-Validation in the Protocol

The presented synthetic route is designed with inherent self-validation at each stage. The choice of the Gould-Jacobs reaction is predicated on its reliability in forming the quinoline core from anilines.[1] The use of a nitro-substituted aniline is a classic and effective strategy for introducing an amino group, as the nitro group is generally stable to the conditions of the Gould-Jacobs reaction and can be selectively reduced in the final step.

The purification of intermediates at each step is critical for the success of the subsequent reaction. Recrystallization is a powerful technique for obtaining high-purity crystalline solids, and its effectiveness can be readily monitored by TLC and melting point determination. The comprehensive characterization of the final product using a suite of orthogonal analytical techniques (NMR, MS, IR, and HPLC) provides a robust confirmation of its identity and purity, leaving no ambiguity.

Reaction Mechanism: Gould-Jacobs Cyclization

Caption: Key steps in the Gould-Jacobs cyclization mechanism.

Conclusion

This technical guide has detailed a logical and well-supported pathway for the synthesis of 6-Aminoquinoline-3-carboxylic acid, a molecule with considerable potential in medicinal chemistry. By employing the Gould-Jacobs reaction with a strategically chosen starting material and performing a systematic series of transformations, the target compound can be obtained in good purity. The comprehensive characterization protocol outlined ensures the unambiguous identification and quality assessment of the final product. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to confidently synthesize and utilize this valuable chemical entity in their scientific endeavors.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

RSC Medicinal Chemistry. (2024). 4. [Link]

-

Bouzian, Y., et al. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 26(11), 3354. [Link]

-

Badowska-Roslonek, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4786. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11373, 6-Aminoquinoline. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Aminoquinoline. [Link]

-

SpectraBase. (n.d.). 6-(Diethylamino)-1-ethyl-4,5,8-triketo-quinoline-3-carboxylic acid. [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

-

El-Sayed, M. A. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

-

Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5643. [Link]

-

National Institute of Science Communication and Information Resources. (2006). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 44, 366-371. [Link]

-

Kumar, D., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1856-1868. [Link]

-

Iqbal, M., et al. (2024). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

-

McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry (9th ed.). NC State University Libraries. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82571, 6-Quinolinecarboxylic acid. Retrieved from [Link]

-

Massoud, M. A., et al. (2023). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

- Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

-

Ukrainets, I. V., et al. (2012). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. [Link]

-

Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

-

Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

-

Al-Ostath, A. I., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(11), 3591. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 8-hydroxyquinoline. [Link]

-

LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Wolińska, E., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(16), 4983. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. ablelab.eu [ablelab.eu]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of 6-Aminoquinoline-3-carboxylic Acid in Buffers

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a molecule is paramount to its successful application. This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in assessing the solubility and stability of 6-Aminoquinoline-3-carboxylic acid in various buffer systems. By elucidating the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for robust and reliable characterization.

Introduction: The Significance of 6-Aminoquinoline-3-carboxylic Acid

6-Aminoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline scaffold is a common feature in a variety of therapeutic agents, and the presence of both an amino and a carboxylic acid group imparts unique chemical characteristics. A thorough understanding of its solubility and stability is a critical prerequisite for formulation development, pharmacokinetic studies, and ensuring the overall quality and efficacy of any potential therapeutic application.

Physicochemical Properties and the Central Role of pKa

The solubility and stability of 6-Aminoquinoline-3-carboxylic acid are intrinsically linked to its ionization state in solution, which is governed by its acid dissociation constants (pKa). As an amphoteric molecule, it possesses both a basic amino group and an acidic carboxylic acid group.

-

The carboxylic acid group (-COOH) will be predominantly protonated (neutral) at low pH and deprotonated (negatively charged, -COO⁻) at higher pH.

-

The amino group (-NH₂) will be predominantly protonated (positively charged, -NH₃⁺) at low pH and neutral at higher pH.

-

The quinoline nitrogen is also basic and will be protonated at low pH.

The pH-dependent solubility of quinoline derivatives is a well-established phenomenon.[1][2] In acidic conditions, the protonation of the amino and quinoline nitrogen groups generally leads to increased aqueous solubility.[3][4] Conversely, in basic conditions, the deprotonation of the carboxylic acid to form a carboxylate anion also enhances water solubility.[3][5] The isoelectric point (pI), the pH at which the molecule has a net zero charge, is often where the aqueous solubility is at its minimum.

Estimating the pKa Values:

While experimental determination is the gold standard, computational methods can provide valuable initial estimates for the pKa values of 6-Aminoquinoline-3-carboxylic acid.[6][7][8] These predictions are crucial for designing relevant solubility and stability studies.

-

pKa1 (Carboxylic Acid): Expected to be in the range of 3-5.

-

pKa2 (Amino Group/Quinoline Nitrogen): Expected to be in the range of 4-6.

A precise experimental determination of pKa is highly recommended and can be achieved through techniques like potentiometric titration or UV-metric titration.[9][10]

Comprehensive Solubility Assessment

A thorough solubility assessment should be conducted across a range of pH values relevant to physiological conditions and potential formulation strategies.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of 6-Aminoquinoline-3-carboxylic acid in various buffers.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate, acetate) covering a pH range from 2 to 10. Ensure the ionic strength of the buffers is consistent.

-

Sample Preparation: Add an excess amount of 6-Aminoquinoline-3-carboxylic acid to a known volume of each buffer in separate vials. This ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Sample Dilution and Analysis: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12]

Data Presentation: pH-Solubility Profile

The results should be summarized in a table and plotted as a pH-solubility profile.

Table 1: Illustrative pH-Solubility Profile for 6-Aminoquinoline-3-carboxylic Acid

| Buffer System | pH | Solubility (mg/mL) | Molar Solubility (mol/L) |

| 0.1 M HCl | 1.2 | ||

| Acetate Buffer | 3.0 | ||

| Acetate Buffer | 4.5 | ||

| Phosphate Buffer | 6.0 | ||

| Phosphate Buffer | 7.4 | ||

| Borate Buffer | 9.0 |

Data in this table is for illustrative purposes and should be determined experimentally.

In-Depth Stability Analysis: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[13][14][15][16] The goal is to induce degradation to a level of 5-20%, which allows for the reliable detection of degradation products.

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

Stock Solution Preparation: Prepare a stock solution of 6-Aminoquinoline-3-carboxylic acid in a suitable solvent (e.g., methanol or a buffer where it is soluble and stable) at a known concentration (e.g., 1 mg/mL).

a) Acidic and Basic Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 0.1 N NaOH, respectively.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 24 hours).

-

Neutralize the samples before analysis.

b) Oxidative Degradation:

-

Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and protected from light.

-

Collect samples at various time points.

c) Thermal Degradation:

-

Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Analyze samples at predetermined time points.

d) Photostability:

-

Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B.

-

Ensure a dark control is run in parallel.

-

Analyze the samples after the exposure period.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This method must be able to separate the parent compound from all potential degradation products.

Key Method Development Considerations:

-

Column Chemistry: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation. The pH of the mobile phase should be carefully chosen based on the pKa values of the analyte and its degradants.

-

Detection: UV detection at a wavelength where the parent compound and degradants have significant absorbance is standard. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for the identification and structural elucidation of the degradation products.[11]

Buffer Selection for Optimal Stability

The choice of buffer is critical for maintaining the stability of 6-Aminoquinoline-3-carboxylic acid in solution. Based on the forced degradation studies, a pH range where the compound exhibits maximum stability can be identified.

General Recommendations for Buffer Selection:

-

pH Target: Select a buffer system that has a pKa close to the desired pH of the formulation to ensure maximum buffering capacity.

-

Buffer Species: Be aware that some buffer components can catalyze degradation reactions. For example, phosphate buffers can sometimes accelerate hydrolysis.

-

Ionic Strength: The ionic strength of the buffer can also influence stability and should be controlled.

Conclusion

The solubility and stability of 6-Aminoquinoline-3-carboxylic acid are critically dependent on the pH and composition of the buffer system. A systematic approach, beginning with the determination of pKa values, followed by comprehensive solubility profiling and in-depth forced degradation studies, is essential for its successful development. The protocols and principles outlined in this guide provide a robust framework for researchers to generate the necessary data to support their formulation and development efforts. By understanding the "why" behind the "how," scientists can make informed decisions to ensure the quality, efficacy, and safety of potential drug candidates based on this promising molecular scaffold.

References

-

Quinoline-4-carboxylic acid | Solubility of Things. Available at: [Link]

-

Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for NPC 1161C, a novel 8-aminoquinoline anti-malarial drug. PubMed. Available at: [Link]

-

Results of the stress degradation studies | Download Table. ResearchGate. Available at: [Link]

-

Quinoline - Wikipedia. Available at: [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

-

Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

-

Prediction of pKa values using the PM6 semiempirical method. PMC - NIH. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. PubMed Central. Available at: [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available at: [Link]

-

Determination of the pKa values of some biologically active and inactive hydroxyquinones. Available at: [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available at: [Link]

-

Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis. Available at: [Link]

-

(PDF) Determination of pKa and forced degradation of the indoloquinoline antimalarial compound cryptolepine hydrochloride. ResearchGate. Available at: [Link]

-

(PDF) 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. ResearchGate. Available at: [Link]

-

Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. Available at: [Link]

-

Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

Amino Acid Determination in Grape Juices and Wines by HPLC Using a Modification of the 6-Aminoquinolyl- N-Hydroxysuccinimidyl Carbamate (AQC) Method | Request PDF. ResearchGate. Available at: [Link]

-

Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. NIH. Available at: [Link]

-

Predicted pKa values for the secondary and tertiary amines shown in... ResearchGate. Available at: [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

-

An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PMC - PubMed Central. Available at: [Link]

-

Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. Available at: [Link]

-

(PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. Available at: [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

-

High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. ACS Publications. Available at: [Link]

-

8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PubMed Central. Available at: [Link]

-

HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]

-

3-Aminoquinoline-6-carboxylic acid, 97% Purity, C10H8N2O2, 100 mg. CP Lab Safety. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for NPC 1161C, a novel 8-aminoquinoline anti-malarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. ijrpp.com [ijrpp.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

"mechanism of fluorescence of 6-Aminoquinoline-3-carboxylic acid"

An In-depth Technical Guide to the Fluorescence Mechanism of 6-Aminoquinoline-3-carboxylic Acid

Abstract

6-Aminoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with significant potential as a versatile fluorophore. Its unique electronic structure, featuring both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the quinoline scaffold, gives rise to complex and environment-sensitive photophysical properties. This technical guide provides an in-depth exploration of the fluorescence mechanism of 6-Aminoquinoline-3-carboxylic acid, synthesizing established principles from related quinoline derivatives. We will dissect the core mechanisms, including Intramolecular Charge Transfer (ICT), and analyze the profound influence of environmental factors such as pH and solvent polarity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique fluorescent properties of this molecule for applications in chemosensing, biological imaging, and materials science.

Introduction to 6-Aminoquinoline-3-carboxylic Acid

The quinoline ring system is a fundamental scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and robust photophysical properties. When substituted with specific functional groups, quinoline derivatives can become highly fluorescent, acting as sensitive probes for their local environment. 6-Aminoquinoline-3-carboxylic acid is a prime example of such a "push-pull" fluorophore.

The molecule's architecture consists of:

-

A Quinoline Core: A rigid, planar aromatic system that provides the fundamental electronic framework.

-

A 6-Amino Group (-NH2): A potent electron-donating group (EDG) that "pushes" electron density into the aromatic system upon photoexcitation.

-

A 3-Carboxylic Acid Group (-COOH): An electron-withdrawing group (EWG) that "pulls" electron density, creating a significant dipole moment.

This strategic arrangement of functional groups is the primary determinant of its fluorescence behavior, making it highly responsive to external stimuli. Understanding the underlying mechanism is crucial for designing and optimizing its use as a fluorescent sensor or label.

The Core Fluorescence Mechanism: Intramolecular Charge Transfer (ICT)

The dominant mechanism governing the fluorescence of 6-Aminoquinoline-3-carboxylic acid is Intramolecular Charge Transfer (ICT). Molecules with both electron-donor and acceptor groups on a π-conjugated system often exhibit ICT upon excitation.[1]

-

Ground State (S₀): In the ground state, there is a relatively uniform distribution of electron density across the molecule, with a moderate permanent dipole moment.

-

Excitation (S₀ → S₁): Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). This initial state is often a locally excited (LE) state, where the electron density distribution is similar to the ground state.

-

Intramolecular Charge Transfer (ICT): In the excited state, a rapid transfer of electron density occurs from the electron-rich amino group to the electron-deficient region influenced by the carboxylic acid group and the quinoline nitrogen. This creates a new excited state with a much larger dipole moment, known as the ICT state.

-

Fluorescence Emission (ICT → S₀): The molecule relaxes from the stabilized ICT state back to the ground state, emitting a photon of light (fluorescence). The energy of this emission is lower than the absorption energy, resulting in a significant Stokes shift, a hallmark of ICT fluorophores.

The efficiency and energy of this process are highly dependent on the local environment, which can stabilize or destabilize the charge-separated ICT state.

Caption: Figure 3: Workflow for Solvatochromism Study.

Conclusion and Future Directions

The fluorescence of 6-Aminoquinoline-3-carboxylic acid is governed by a sophisticated interplay of Intramolecular Charge Transfer and protonation events. Its "push-pull" electronic structure makes its emission highly sensitive to solvent polarity, while the multiple ionizable sites provide a distinct, pH-dependent fluorescence enhancement. These properties make it an exceptionally promising candidate for the development of targeted fluorescent probes.

Future research should focus on quantifying its photophysical parameters (quantum yield, lifetime) under various conditions and exploring its utility as a sensor for:

-

Cellular pH: Especially for imaging acidic organelles like lysosomes. *[2] Local Polarity: For mapping lipid droplets or membrane microdomains. *[3] Metal Ion Chelation: The amino and carboxylate groups could serve as a binding site for metal ions like Zn²⁺ or Al³⁺, leading to a "turn-on" fluorescence response.

[4][5]By leveraging the mechanistic principles outlined in this guide, researchers can effectively harness the unique properties of 6-Aminoquinoline-3-carboxylic acid for a wide array of applications in chemical biology and materials science.

References

-

National Center for Biotechnology Information (2021). Excited-state intramolecular proton transfer with and without the assistance of vibronic-transition-induced skeletal deformation in phenol–quinoline. RSC Publishing. Available at: [Link]

-

Gryko, D. T., et al. (2012). Excited State Intramolecular Proton Transfer in Electron-Rich and Electron-Poor Derivatives of 10-Hydroxybenzo[h]quinoline. The Journal of Physical Chemistry A, ACS Publications. Available at: [Link]

-

Jacquemin, D., et al. (2016). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores. Organic Chemistry Frontiers, RSC Publishing. Available at: [Link]

-

Zhao, G.-J., et al. (2021). Excited-state intramolecular proton transfer with and without the assistance of vibronic-transition-induced skeletal deformation in phenol–quinoline. RSC Advances. Available at: [Link]

-

Chou, P.-T., et al. (2010). Excited-State Intramolecular Proton Transfer (ESIPT) Fine Tuned by Quinoline−Pyrazole Isomerism: π-Conjugation Effect on ESIPT. The Journal of Physical Chemistry A, ACS Publications. Available at: [Link]

-

ResearchGate (n.d.). Effects of pH on fluorescence emission of A) 3 a, B) 3 b, C) 3 c,.... Available at: [Link]

-

Chavan, N. D., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, Nature. Available at: [Link]

-

ResearchGate (n.d.). Fluorescence intensity changes as a function of the pH in range 3 ÷ 4 (𝜆em = 563 nm). Available at: [Link]

-

Wang, L., et al. (2018). Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. ACS Central Science, ACS Publications. Available at: [Link]

-

ResearchGate (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Available at: [Link]

-

Mori, T., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, Nature. Available at: [Link]

-

Al-Obaid, A. M. (1994). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Journal of the Chinese Chemical Society. Available at: [Link]

-

Sensors (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Available at: [Link]

-

Ghosh, P., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Antonov, L., et al. (2023). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Molecules, MDPI. Available at: [Link]

-

Tervola, E., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, RSC Publishing. Available at: [Link]

-

Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]

-

Skonieczny, K., et al. (2017). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, MDPI. Available at: [Link]

-

ResearchGate (2014). Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. Available at: [Link]

-

Cozza, G., et al. (2013). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

- 1. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Genesis of a Scaffold: A Literature Review on the Discovery of 6-Aminoquinoline-3-carboxylic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and Its Enduring Legacy

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, from the historic antimalarial quinine to modern anticancer and antibacterial agents.[1] At the heart of many of these therapeutic successes lies the quinoline-3-carboxylic acid moiety. This functional group is a critical pharmacophore, particularly in the realm of antibacterial agents, where it forms the backbone of the entire class of quinolone antibiotics. This guide provides a detailed exploration of the discovery of a key derivative, 6-Aminoquinoline-3-carboxylic acid, tracing its origins from foundational synthetic reactions to its place in the broader history of drug discovery.

The Dawn of the Quinolones: A Serendipitous Discovery

The story of quinolone antibiotics, and by extension the intensive interest in quinoline-3-carboxylic acids, began not with a targeted design but with a fortuitous observation. In 1962, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[2][3] This compound was nalidixic acid, the first of the quinolone antibiotics.[2][4] This discovery was a watershed moment, sparking a massive wave of research into the synthesis and modification of the quinolone scaffold to improve potency and broaden the antibacterial spectrum.[5][6] This intensive investigation into structure-activity relationships (SAR) naturally led chemists to explore a wide variety of substitutions around the quinoline core.

The Gould-Jacobs Reaction: A Foundational Synthesis

Central to the exploration of quinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction, first reported by R. Gordon Gould and Walter A. Jacobs in 1939. This robust and versatile method provides a direct route to the 4-hydroxyquinoline-3-carboxylic acid scaffold, a key intermediate for many quinolone antibiotics.[7] The reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization and subsequent hydrolysis of the resulting ester to yield the target carboxylic acid.[7]

The elegance of the Gould-Jacobs reaction lies in its tolerance for various substituents on the starting aniline, allowing for the systematic synthesis of a library of quinoline derivatives for biological screening.

Generalized Gould-Jacobs Reaction Workflow

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. academic.oup.com [academic.oup.com]

- 3. grokipedia.com [grokipedia.com]

- 4. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 6. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Research Applications of 6-Aminoquinoline-3-carboxylic Acid: A Versatile Scaffold for Drug Discovery and Bioimaging

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. Within this esteemed class of heterocyclic compounds, 6-aminoquinoline-3-carboxylic acid emerges as a molecule of significant interest, possessing a unique combination of reactive functional groups and an intrinsically fluorescent core. This guide provides an in-depth technical exploration of the potential research applications of 6-aminoquinoline-3-carboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its potential as a versatile building block for novel therapeutics and as a platform for the development of advanced fluorescent probes.

Part 1: Core Chemical Attributes and Synthetic Versatility

The strategic positioning of the amino group at the C6 position and the carboxylic acid at the C3 position of the quinoline ring system endows 6-aminoquinoline-3-carboxylic acid with a rich and versatile reactivity. This dual functionality allows for a multitude of chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries.

The carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.[1] This is particularly relevant in drug discovery, where tuning physicochemical properties such as solubility and membrane permeability is crucial.[2] The amino group, on the other hand, serves as a key nucleophile or a site for diazotization, opening avenues for the introduction of a wide range of functional groups or for the construction of more complex heterocyclic systems.

Synthetic Workflow: Derivatization of 6-Aminoquinoline-3-carboxylic Acid

Below is a generalized workflow for the derivatization of the 6-aminoquinoline-3-carboxylic acid core, highlighting the key reaction pathways for creating a chemical library for screening purposes.

Caption: Synthetic pathways for derivatizing 6-aminoquinoline-3-carboxylic acid.

Part 2: Applications in Medicinal Chemistry and Drug Development

The quinoline nucleus is a well-established pharmacophore, with numerous derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[3] The 6-aminoquinoline-3-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents.

Antibacterial Drug Discovery

The discovery of nalidixic acid, a quinolone antibiotic, paved the way for the development of a large class of antibacterial agents.[3] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The 3-carboxylic acid group is a key feature for this activity. By modifying the 6-amino group of 6-aminoquinoline-3-carboxylic acid, it is possible to synthesize novel quinolone analogues with potentially improved efficacy, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.[4]

Experimental Protocol: Screening for Antibacterial Activity

-

Synthesis of a Focused Library: Synthesize a series of amide derivatives of 6-aminoquinoline-3-carboxylic acid by coupling it with various amines.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a 96-well microtiter plate with serial dilutions of the synthesized compounds.

-

Inoculate each well with a standardized suspension of bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis).[4]

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Cytotoxicity Assay: Evaluate the toxicity of the most potent compounds against a mammalian cell line (e.g., HEK293) to assess their therapeutic index.[1]

Anticancer Agent Development

Derivatives of quinoline-3-carboxylic acid have been investigated as potential anticancer agents.[1] For instance, they have been identified as inhibitors of protein kinase CK2, a ubiquitous and constitutively active Ser/Thr protein kinase implicated in various cancers.[5][6] The 2-aminoquinoline-3-carboxylic acid scaffold, in particular, has shown promise in this area.[5][6] This suggests that 6-aminoquinoline-3-carboxylic acid could serve as a valuable template for designing novel CK2 inhibitors or other antiproliferative agents.

Experimental Workflow: Anticancer Activity Evaluation

Caption: Workflow for utilizing a novel probe for live cell imaging of lipid droplets.

Conclusion

6-Aminoquinoline-3-carboxylic acid stands out as a highly promising and versatile scaffold for a multitude of research applications. Its strategic functionalization provides a fertile ground for the generation of extensive chemical libraries for drug discovery, with significant potential in the development of novel antibacterial and anticancer agents. Furthermore, its inherent and tunable fluorescence properties make it an excellent platform for the design of sophisticated fluorescent probes for metal ion sensing and dynamic live-cell imaging. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to unlock the full potential of this remarkable molecule.

References

- An Overview: The biologically important quninoline derivatives. (2011).

- Al-As'ad, R. M., et al. (2025). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid.

-

Moussaoui, Y., et al. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

-

El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer

-

Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). PMC. [Link]

-

Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. (2023). ACS Publications. [Link]

-

THE PREPARATION AND PROPERTIES OF 5-AMINOQUINOLINE-6-CARBOXYLIC ACID AND CERTAIN RELATED COMPOUNDS. (n.d.). Journal of the American Chemical Society. [Link]

- RSC Medicinal Chemistry. (2024). [Source Not Found].

-

A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. (2022). PMC. [Link]

-

Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. (n.d.). MDPI. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). ResearchGate. [Link]

Sources

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Aminoquinoline-3-carboxylic Acid Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 6-aminoquinoline-3-carboxylic acid derivatives. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a range of therapeutic agents. This document delves into the core synthetic strategies, mechanistic underpinnings, and practical considerations for the preparation of these valuable compounds.

Introduction: The Significance of the 6-Aminoquinoline-3-carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[1] The strategic placement of an amino group at the 6-position and a carboxylic acid at the 3-position imparts specific physicochemical and pharmacological properties that are often crucial for biological activity. The 6-amino group can serve as a key pharmacophoric element or a handle for further derivatization, while the 3-carboxylic acid moiety often plays a critical role in target binding, for instance, through interactions with bacterial DNA gyrase.[2] This guide will focus on the practical synthesis of this important class of molecules.

Core Synthetic Strategies: Building the Quinoline Nucleus

Several classical and modern synthetic methods can be employed to construct the quinoline core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Gould-Jacobs Reaction: A Versatile Approach

The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives, which are key precursors to the target 6-amino substituted compounds.[3] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3][4]

Mechanism and Rationale:

The reaction is initiated by a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of a reagent like diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. The critical step is a thermal 6-electron electrocyclization, which typically requires high temperatures (often above 250 °C) to overcome the activation energy barrier.[5] This intramolecular reaction forges the quinoline ring system. The resulting ethyl 4-hydroxyquinoline-3-carboxylate exists in tautomeric equilibrium with its 4-oxo form. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Experimental Protocol: Two-Step Synthesis of 6-Amino-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid via Gould-Jacobs Reaction

This protocol outlines a common multi-step approach, starting with a protected p-phenylenediamine to avoid side reactions with the free amino group.

Step 1: Synthesis of Ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask, combine 4-aminoacetanilide (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat the mixture at 120-140 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

-

Cyclization: Add a high-boiling point solvent, such as diphenyl ether, to the reaction mixture. Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes.

-

Isolation and Purification: Cool the reaction mixture to room temperature. A precipitate of the product should form. Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation. Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to 6-Amino-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

-

Hydrolysis of Ester and Amide: Suspend the ethyl 6-acetamido-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a solution of aqueous hydrochloric acid (e.g., 6 M HCl).

-

Reflux: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate as the hydrochloride salt. Collect the solid by filtration, wash with cold water, and then with ethanol.

-

Neutralization: To obtain the free amino acid, the hydrochloride salt can be dissolved in a minimum amount of water and neutralized with a base such as sodium bicarbonate or ammonium hydroxide until the isoelectric point is reached, causing the product to precipitate.

-

Final Purification: Collect the final product by filtration, wash with cold water, and dry.

Other Notable Synthetic Routes

While the Gould-Jacobs reaction is a mainstay, other classical methods offer alternative pathways to quinoline derivatives.

-

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][7] It is a versatile method for producing polysubstituted quinolines. The reaction is typically catalyzed by an acid or a base.[6]

-

Combes Quinoline Synthesis: This method utilizes the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[8][9] The reaction proceeds through the formation of an enamine intermediate followed by cyclization.[10]

-

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[11][12] The mechanism is complex and has been a subject of debate, with proposed pathways involving fragmentation-recombination steps.[13]

Visualization of Synthetic Pathways

To better illustrate the key synthetic transformations, the following diagrams are provided.

Caption: Synthetic pathway for 6-aminoquinoline-3-carboxylic acid via the Gould-Jacobs reaction.

Caption: Overview of key named reactions for quinoline synthesis.

Data Presentation: Spectroscopic Characterization

The structural elucidation of the synthesized 6-aminoquinoline-3-carboxylic acid derivatives relies heavily on spectroscopic techniques. Below is a table summarizing the expected characteristic spectroscopic data for a representative compound, 6-amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (DMSO-d₆) | δ 15.5-16.5 (br s, 1H, COOH), δ 8.5-8.7 (s, 1H, H-2), δ 7.8-8.0 (d, 1H, H-5), δ 7.2-7.4 (dd, 1H, H-7), δ 7.0-7.2 (d, 1H, H-8), δ 5.5-6.0 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆) | δ 175-180 (C-4), δ 165-170 (COOH), δ 145-150 (C-8a), δ 140-145 (C-6), δ 135-140 (C-2), δ 125-130 (C-5), δ 120-125 (C-4a), δ 115-120 (C-7), δ 105-110 (C-8), δ 100-105 (C-3) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch, broad), 3200-2500 (O-H stretch, broad), 1700-1680 (C=O stretch, carboxylic acid), 1650-1630 (C=O stretch, quinolone), 1620-1600 (N-H bend), 1580-1560 (C=C stretch, aromatic) |

| Mass Spectrometry | Expected [M+H]⁺ corresponding to the molecular weight of the derivative. Fragmentation patterns may show loss of H₂O, CO, and CO₂. For 6-amino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C₁₀H₈N₂O₃), the expected exact mass is approximately 204.05 g/mol . The mass spectrum of quinoline-3-carboxylic acid shows a top peak at m/z 173.[8] |

Note: The exact chemical shifts and peak positions will vary depending on the specific substituents on the quinoline ring and the solvent used for analysis.

Conclusion and Future Perspectives

The synthesis of 6-aminoquinoline-3-carboxylic acid derivatives is a well-established yet continually evolving field. The Gould-Jacobs reaction remains a cornerstone for the construction of the core scaffold, often employed in a multi-step strategy. Understanding the mechanisms of this and other classical quinoline syntheses allows for the rational design of novel derivatives with tailored properties. The continued exploration of these compounds is crucial for the development of new and effective therapeutic agents to address unmet medical needs.

References

-

6-Aminoquinolones: a new class of quinolone antibacterials?. (n.d.). PubMed. Retrieved from [Link][2]

-

Quinoline-3-carboxylic acid | C10H7NO2. (n.d.). PubChem. Retrieved from [Link][8]

-

Gould–Jacobs reaction. (2023, November 26). In Wikipedia. [Link][3]

-

Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

- Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

-

Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. (1996). Journal of Medicinal Chemistry, 39(2), 436–445. [Link][14]

-

Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021, August 25). [Video]. YouTube. [Link][10]

-

Friedländer synthesis. (2023, October 29). In Wikipedia. [Link][6]

-

Doebner–Miller reaction. (2023, September 25). In Wikipedia. [Link][11]

-

Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link][7]

-

Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. (1984). Journal of Medicinal Chemistry, 27(9), 1103–1108. [Link][15]

-

6-Alkylquinolone-3-carboxylic acid tethered to macrolides synthesis and antimicrobial profile. (2010). Bioorganic & Medicinal Chemistry Letters, 20(17), 5124–5127. [Link][16]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry, 71(13), 4949–4955. [Link][13]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link][1]

-

¹H and ¹³C NMR chemical shifts of 6a. (n.d.). ResearchGate. Retrieved from [Link][17]

-

4-(2-carboxyethylamino)quinoline-3-carboxylic acid - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link][18]

-

Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link][12]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). Archiv der Pharmazie, 335(9), 403–410. [Link][19]

-

Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2009). E-Journal of Chemistry, 6(S1), S391–S396. [Link][20]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Physical Chemistry Indian Journal, 13(2). [Link]

-

Gould–Jacobs reaction. (2023, November 26). In Wikipedia. [Link][4]

- Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory. (2015). IOSR Journal of Applied Physics, 7(4), 50-62.

-

Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. (2014). Molecules, 19(12), 20494–20507. [Link][21]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link][22]

-

Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2018). Molecules, 23(10), 2541. [Link][23]

-

ethyl 4-amino-6-[(4-hydroxyquinoline-3-carbonyl)amino]quinoline-3-carboxylate. (n.d.). Chemazone. Retrieved from [Link][24]

-

p-phenylenediamine Production Process. (2015, February 3). Chemistry Stack Exchange. [Link][25]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). Molecules, 28(7), 3161. [Link][26]

-

Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. (2025). Environmental Science & Technology. [Link][27]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022). Molecules, 27(19), 6523. [Link][28]

-

3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. (2021). Molbank, 2021(4), M1285. [Link][29]

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 6-AMINOISOQUINOLINE(23687-26-5) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Aminoquinoline(580-15-4) 1H NMR spectrum [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Page loading... [wap.guidechem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 6-Alkylquinolone-3-carboxylic acid tethered to macrolides synthesis and antimicrobial profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Quinoline synthesis [organic-chemistry.org]

- 23. mdpi.com [mdpi.com]

- 24. chemazone.com [chemazone.com]

- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 26. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity | MDPI [mdpi.com]

- 27. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Amino Group in 6-Aminoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the chemical reactivity of the amino group in 6-aminoquinoline-3-carboxylic acid, a crucial scaffold in medicinal chemistry. Understanding the nuanced behavior of this functional group is paramount for the rational design and synthesis of novel therapeutic agents. We will dissect the electronic and steric factors governing its reactivity, and provide practical, field-proven protocols for its key chemical transformations.

The Electronic Landscape of 6-Aminoquinoline-3-carboxylic Acid: A Tale of Two Functional Groups

The reactivity of the amino group at the C-6 position of the quinoline ring is a direct consequence of the electronic interplay between the activating amino group and the deactivating carboxylic acid and quinoline nitrogen.

-

The Amino Group as an Activating Group: The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the aromatic quinoline ring system through resonance. This increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group.

-

The Carboxylic Acid as a Deactivating Group: Conversely, the carboxylic acid at the C-3 position is a strong electron-withdrawing group.[1] It pulls electron density away from the aromatic system through both inductive and resonance effects, thereby decreasing the overall nucleophilicity of the molecule.[2][3]

-

The Quinoline Nitrogen's Influence: The nitrogen atom within the quinoline ring is electronegative and exerts an electron-withdrawing inductive effect, further deactivating the ring system compared to a simple aniline.

The net effect of these opposing electronic influences is a moderated reactivity of the C-6 amino group. While it is still a nucleophilic center capable of undergoing a variety of important chemical transformations, its reactivity is attenuated compared to simpler anilines. This moderated reactivity can be advantageous in chemical synthesis, allowing for more controlled and selective reactions.

Basicity and Nucleophilicity: A Quantitative Perspective

The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. In 6-aminoquinoline-3-carboxylic acid, the electron-withdrawing nature of the carboxylic acid and the quinoline ring decreases the electron density on the amino nitrogen, making it a weaker base than aniline.[1]

This reduced basicity directly correlates with its nucleophilicity. The amino group in 6-aminoquinoline-3-carboxylic acid is a moderately strong nucleophile, capable of attacking electrophilic centers. However, reactions may require slightly more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a stronger base as an acid scavenger) compared to more electron-rich aromatic amines.

Key Chemical Transformations of the Amino Group

The amino group of 6-aminoquinoline-3-carboxylic acid serves as a versatile handle for a variety of chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery.

Acylation: Formation of Amides

Acylation is a robust and widely used reaction to introduce acyl groups onto the amino nitrogen, forming a stable amide bond. This transformation is fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent (e.g., acid chloride or anhydride). Due to the moderated nucleophilicity of the amino group in our substrate, the reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[1] The base serves two critical roles: it neutralizes the acidic byproduct (e.g., HCl) formed during the reaction, driving the equilibrium towards the product, and it can also act as a nucleophilic catalyst by forming a more reactive acylpyridinium intermediate.

-

Dissolution: Suspend 6-aminoquinoline-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Base Addition: Add a slight excess of a tertiary amine base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the suspension.

-

Acylating Agent Addition: Cool the mixture in an ice bath and add the acylating agent, for example, acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq), dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Caption: Workflow for the acylation of 6-aminoquinoline-3-carboxylic acid.

Alkylation: Formation of Secondary and Tertiary Amines

Alkylation of the amino group introduces alkyl substituents, which can significantly impact a molecule's lipophilicity and binding interactions. Direct alkylation of aromatic amines can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts.

To achieve selective mono-alkylation, reductive amination is often the preferred method. This two-step, one-pot procedure involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This approach offers greater control and minimizes over-alkylation.

-

Imine Formation: Dissolve 6-aminoquinoline-3-carboxylic acid (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: To the solution, add a mild reducing agent like sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

-

Purification: The crude product is then purified by column chromatography.

Caption: Reductive amination of 6-aminoquinoline-3-carboxylic acid.

Diazotization: A Gateway to Diverse Functionalities

Diazotization of the primary aromatic amino group converts it into a diazonium salt, which is a highly versatile intermediate that can be transformed into a wide array of other functional groups.[4][5]

The reaction is performed in a cold, acidic solution (typically HCl or H₂SO₄) with sodium nitrite. The low temperature (0-5 °C) is crucial to prevent the unstable diazonium salt from decomposing. The resulting diazonium salt can then be subjected to various subsequent reactions, such as the Sandmeyer reaction to introduce halides, or coupling reactions to form azo compounds.

-

Diazotization: Dissolve 6-aminoquinoline-3-carboxylic acid (1.0 eq) in a cold aqueous solution of a strong acid (e.g., 2 M HCl). Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction (Example: Chlorination): In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

-

Addition: Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., to 60 °C) until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Cool the reaction mixture, and collect the precipitated product by filtration. The crude product can be purified by recrystallization.